An In-depth Technical Guide to 2,7-Dichloroimidazo[1,2-a]pyridine (CAS number 190074-50-1)
An In-depth Technical Guide to 2,7-Dichloroimidazo[1,2-a]pyridine (CAS number 190074-50-1)
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the available technical information for 2,7-Dichloroimidazo[1,2-a]pyridine. It is important to note that detailed experimental data for this specific compound is limited in publicly accessible literature. Therefore, this guide also incorporates general characteristics and methodologies applicable to the broader class of imidazo[1,2-a]pyridines to provide a foundational understanding.
Introduction
Imidazo[1,2-a]pyridines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. Their unique bicyclic structure imparts a range of desirable physicochemical and biological properties. The imidazo[1,2-a]pyridine core is a key pharmacophore in several marketed drugs, highlighting its therapeutic potential. This guide focuses on the specific derivative, 2,7-Dichloroimidazo[1,2-a]pyridine, providing available data and contextual information for its use in research and development.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 190074-50-1 | Commercial Suppliers |
| Molecular Formula | C₇H₄Cl₂N₂ | Commercial Suppliers[1][2][3][4] |
| Molecular Weight | 187.03 g/mol | Commercial Suppliers[4] |
| Appearance | White powder | Commercial Supplier[1] |
| Purity | 95%-99% | Commercial Suppliers[1][5] |
| Storage | Sealed and preserved, Inert atmosphere, 2-8°C | Commercial Supplier[1][2] |
Note: Properties such as melting point, boiling point, and solubility for 2,7-Dichloroimidazo[1,2-a]pyridine are not currently available in public literature.
Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine (CAS 190074-50-1) is not explicitly described in the available literature, the general synthesis of imidazo[1,2-a]pyridines is well-established. A common and versatile method is the condensation reaction between a substituted 2-aminopyridine and an α-halocarbonyl compound.
For the synthesis of 2,7-Dichloroimidazo[1,2-a]pyridine, a plausible synthetic route would involve the reaction of 4-chloro-2-aminopyridine with a suitable chlorinated two-carbon synthon.
Below is a generalized workflow for the synthesis of imidazo[1,2-a]pyridines.
Caption: General synthesis of imidazo[1,2-a]pyridines.
Reactivity: The reactivity of the imidazo[1,2-a]pyridine scaffold is influenced by the electron-donating nitrogen atom and the aromatic system. It is susceptible to electrophilic substitution, and the positions of substitution are directed by the existing substituents. The chlorine atoms on the 2 and 7 positions of the target molecule are expected to influence its reactivity, potentially serving as handles for further functionalization through cross-coupling reactions.
Spectroscopic Data
No specific experimental ¹H NMR, ¹³C NMR, or mass spectrometry data for 2,7-Dichloroimidazo[1,2-a]pyridine has been identified in the public domain. However, general features of the spectra for the imidazo[1,2-a]pyridine core are known.
Expected Spectroscopic Features:
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¹H NMR: Protons on the pyridine and imidazole rings would appear in the aromatic region (typically δ 7.0-8.5 ppm). The chemical shifts would be influenced by the positions of the chloro substituents.
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¹³C NMR: Carbon signals for the fused ring system would be observed in the aromatic region of the spectrum. The carbons attached to the chlorine atoms would show a downfield shift.
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Mass Spectrometry: The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (187.03 g/mol ), with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Biological Activity and Potential Applications
While there is no specific biological data available for 2,7-Dichloroimidazo[1,2-a]pyridine, the imidazo[1,2-a]pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities.[6][7][8] These activities are highly dependent on the substitution pattern on the heterocyclic core.
Reported biological activities for various imidazo[1,2-a]pyridine derivatives include:
Given the broad spectrum of activity of this class of compounds, 2,7-Dichloroimidazo[1,2-a]pyridine could be a valuable intermediate for the synthesis of novel drug candidates. The dichloro substitution provides sites for further chemical modification to explore structure-activity relationships (SAR). For instance, these positions could be functionalized to interact with specific biological targets.
The general mechanism of action for many biologically active imidazo[1,2-a]pyridines involves their interaction with various protein kinases and other enzymes. The following diagram illustrates a generalized signaling pathway that could be modulated by imidazo[1,2-a]pyridine derivatives, leading to downstream cellular effects.
Caption: Generalized signaling pathway modulation.
Experimental Protocols
Detailed experimental protocols for the synthesis and handling of 2,7-Dichloroimidazo[1,2-a]pyridine are not available in the reviewed literature. For general guidance on the synthesis of related compounds, researchers can refer to the numerous publications on the synthesis of imidazo[1,2-a]pyridine derivatives. A general procedure would involve:
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Reaction Setup: A solution of the appropriate 2-aminopyridine derivative in a suitable solvent (e.g., ethanol, DMF).
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Reagent Addition: Addition of the α-halocarbonyl compound, often in the presence of a base to neutralize the generated acid.
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Reaction Conditions: Heating the reaction mixture for a specified period, with monitoring by techniques such as thin-layer chromatography (TLC).
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Workup and Purification: Cooling the reaction, followed by extraction and purification of the product, typically by column chromatography or recrystallization.
Conclusion
2,7-Dichloroimidazo[1,2-a]pyridine is a chemical entity with potential applications in medicinal chemistry and drug discovery, primarily as a synthetic intermediate. While specific experimental data for this compound is scarce in the public domain, its structural relationship to the well-studied imidazo[1,2-a]pyridine class suggests it is a promising scaffold for further investigation. Future research efforts are needed to fully characterize its physicochemical properties, develop specific and efficient synthetic protocols, and explore its biological activity profile. This guide serves as a foundational resource for researchers interested in this and related compounds, highlighting both the known aspects and the areas requiring further exploration.
References
- 1. 2,7-DICHLORO-IMIDAZO[1,2-A]PYRIDINE, CasNo.190074-50-1 ZHEJIANG JIUZHOU CHEM CO.,LTD China (Mainland) [jiuzhoua.lookchem.com]
- 2. 190074-50-1|2,7-Dichloroimidazo[1,2-a]pyridine|BLD Pharm [bldpharm.com]
- 3. pschemicals.com [pschemicals.com]
- 4. 2,7-DICHLOROIMIDAZO[1,2-A]PYRIDINE;190074-50-1 [abichem.com]
- 5. Biological Activity of Amidino-Substituted Imidazo [4,5-b]pyridines | MDPI [mdpi.com]
- 6. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - Narayan - Infectious Disorders - Drug Targets [journals.eco-vector.com]
- 7. Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
